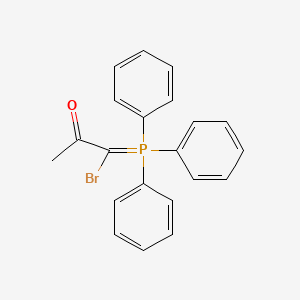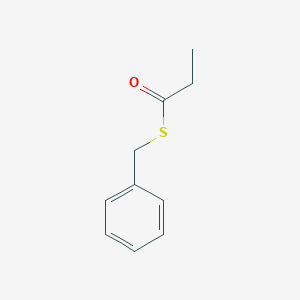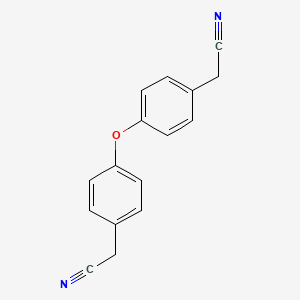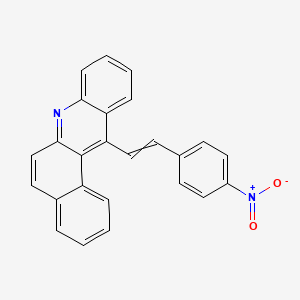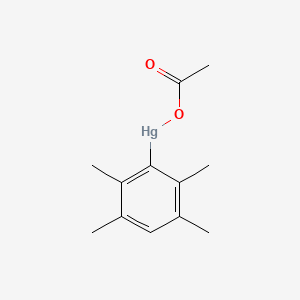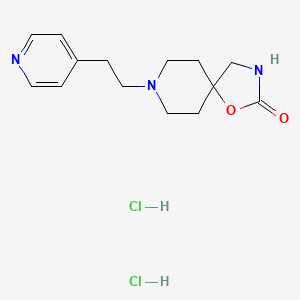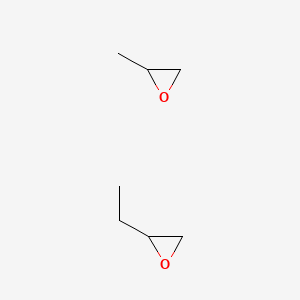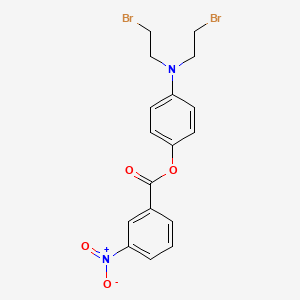
p-(Bis(2-bromoethyl)amino)phenyl m-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-(Bis(2-bromoethyl)amino)phenyl m-nitrobenzoate: is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenyl ring substituted with bis(2-bromoethyl)amino and m-nitrobenzoate groups, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-(Bis(2-bromoethyl)amino)phenyl m-nitrobenzoate typically involves multi-step organic reactions. The initial step often includes the nitration of benzoic acid to form m-nitrobenzoic acid. This is followed by the esterification of m-nitrobenzoic acid with p-aminophenol to form p-(m-nitrobenzoate)aminophenol. The final step involves the bromination of the amino group using 2-bromoethyl bromide under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The bromine atoms in the bis(2-bromoethyl)amino group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under mild conditions to replace the bromine atoms.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of azido or thioether derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, p-(Bis(2-bromoethyl)amino)phenyl m-nitrobenzoate is used as a precursor for synthesizing various derivatives
Biology
In biological research, this compound can be used to study the effects of nitro and bromo substituents on biological activity. It may serve as a model compound for investigating the interactions between small molecules and biological macromolecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties, such as antimicrobial or anticancer activity. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings. Its reactivity makes it a valuable intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of p-(Bis(2-bromoethyl)amino)phenyl m-nitrobenzoate involves its interaction with molecular targets through its reactive functional groups. The nitro group can participate in redox reactions, while the bis(2-bromoethyl)amino group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- p-(Bis(2-chloroethyl)amino)phenyl m-nitrobenzoate
- p-(Bis(2-bromoethyl)amino)phenyl p-chlorobenzoate
- p-(Bis(2-bromoethyl)amino)phenyl m-chlorobenzoate
Uniqueness
Compared to similar compounds, p-(Bis(2-bromoethyl)amino)phenyl m-nitrobenzoate is unique due to the presence of both nitro and bis(2-bromoethyl)amino groups
Propiedades
Número CAS |
22953-43-1 |
|---|---|
Fórmula molecular |
C17H16Br2N2O4 |
Peso molecular |
472.1 g/mol |
Nombre IUPAC |
[4-[bis(2-bromoethyl)amino]phenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C17H16Br2N2O4/c18-8-10-20(11-9-19)14-4-6-16(7-5-14)25-17(22)13-2-1-3-15(12-13)21(23)24/h1-7,12H,8-11H2 |
Clave InChI |
RDBVETSHLDWOJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)N(CCBr)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)
![(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14699756.png)
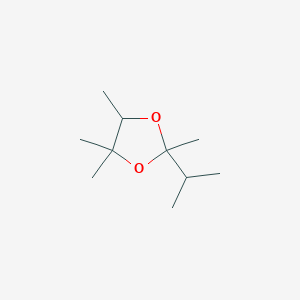
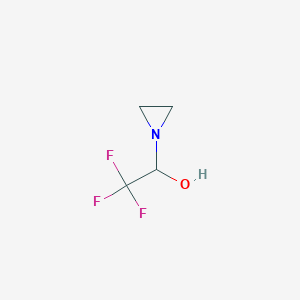
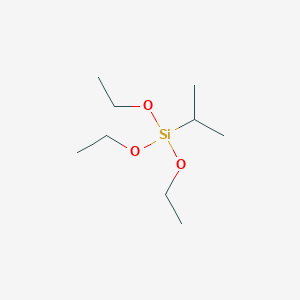
![1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14699770.png)
